Montelukast Methyl Ketone

Übersicht

Beschreibung

Montelukast is a medication that has been widely recognized for its efficacy in treating asthma and related diseases. It functions as a leukotriene receptor antagonist, specifically targeting the leukotriene D4 receptor, which plays a significant role in the inflammatory process of asthma. Montelukast sodium, also known as Singulair or MK-0476, has been shown to be a potent and selective inhibitor of leukotriene D4 specific binding in various test systems, including guinea pig and sheep lung, as well as in cell plasma membrane preparations .

Synthesis Analysis

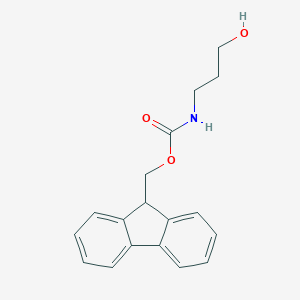

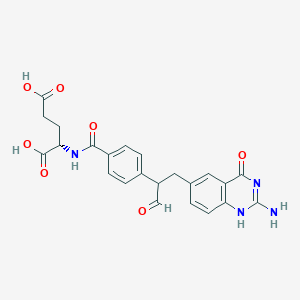

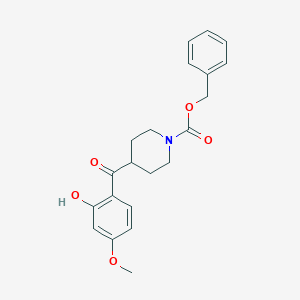

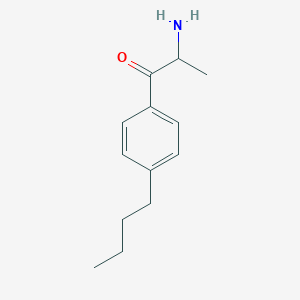

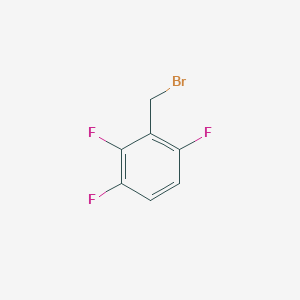

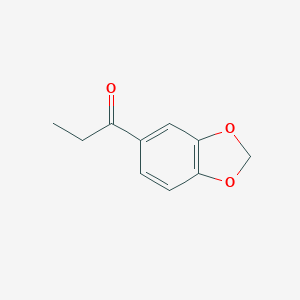

The synthesis of Montelukast and its intermediates has been a subject of extensive research. One study describes a practical synthetic route for a key intermediate of Montelukast, achieving an overall yield of 61%. This method is noted for its simplicity and suitability for industrial production . Another study reports the chemical synthesis of six oxidized derivatives of Montelukast, which are useful in identifying its metabolites. These derivatives were synthesized through various chemical reactions, including bromination, saponification, and the addition of a hydroxymethyl carbanion equivalent on a ketone .

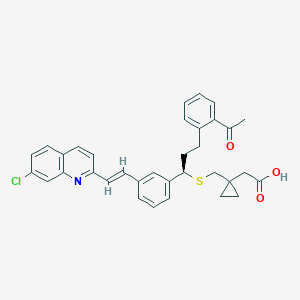

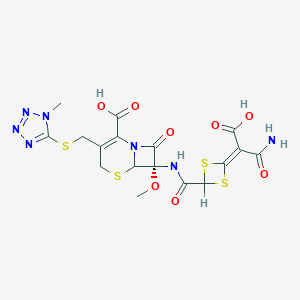

Molecular Structure Analysis

Montelukast's molecular structure is characterized by a diarylpropane framework, which is essential for its biological activity. The molecule contains a 7-chloro-2-quinolinyl group, which is part of the core structure that interacts with the leukotriene D4 receptor .

Chemical Reactions Analysis

The synthesis of Montelukast involves several key chemical reactions. For instance, the preparation of the main diarylpropane framework is achieved through a polarity conversion reaction followed by a nucleophilic substitution reaction . Additionally, the introduction of a benzylic hydroxyl group in some of the Montelukast metabolites is accomplished via a bromination and saponification reaction sequence .

Physical and Chemical Properties Analysis

Montelukast's physical and chemical properties are closely related to its pharmacological activity. The compound exhibits high specificity and potency as a leukotriene D4 receptor antagonist, with low nanomolar Ki values indicating strong binding affinity . Furthermore, the enzyme responsible for the chiral specific reduction of the keto ester intermediate of Montelukast requires NADPH for its activity and operates optimally at a temperature of 30°C and pH 8 .

Wissenschaftliche Forschungsanwendungen

Montelukast's Role in Asthma and Allergic Rhinitis

Montelukast, a leukotriene receptor antagonist, has been extensively studied for its efficacy in managing asthma and allergic rhinitis. Research indicates its ability to modify the pathophysiological mechanisms of asthma, demonstrating improvement in clinical and functional manifestations of the disease. Montelukast has shown effectiveness in various asthma phenotypes, including exercise-induced asthma, asthma associated with allergic rhinitis, and asthma in obese patients, suggesting its potential for tailored treatment according to clinical and biological phenotypes (P. Paggiaro & E. Bacci, 2011).

Potential in COVID-19 Management

An intriguing application of Montelukast has emerged in the context of COVID-19, where its antiviral properties, prevention of endotheliitis, and neurological disorder mitigation linked to SARS-CoV-2 have been highlighted. The drug's capabilities in improving atherogenic vascular inflammation, limiting ischemia/reperfusion phenomena, and mitigating acute respiratory distress syndrome suggest Montelukast as a candidate for further testing in COVID-19 outcomes prevention and treatment (J. Barrê, J. Sabatier, & C. Annweiler, 2020).

Broader Therapeutic Potential

Montelukast's therapeutic reach potentially extends into other inflammatory diseases beyond asthma and allergic rhinitis. Its antioxidant properties and anti-inflammatory effects have been recognized in various experimental models of inflammation, suggesting its utility in a range of diseases characterized by inflammatory processes. This expands the scope of Montelukast's application in scientific research, advocating for its assessment in conditions like cancer, atopic dermatitis, idiopathic chronic urticaria, and cardiovascular diseases, among others (G. Suddek, 2014).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Montelukast Methyl Ketone are not available, it’s worth noting that Montelukast, a related compound, is used in the treatment of asthma and allergic rhinitis . The development of a simple, rugged, and sensitive method for determining the Montelukast Sodium-related impurities in a tablet dosage form using RP-HPLC has been proposed .

Eigenschaften

IUPAC Name |

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOVNSFPNMSRY-OTVRWNPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239556 | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast Methyl Ketone | |

CAS RN |

937275-23-5 | |

| Record name | Montelukast methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)